molecular formula C14H10N2O B1405464 4-(4-Formylpyridin-3-yl)-2-methylbenzonitrile CAS No. 1308669-68-2

4-(4-Formylpyridin-3-yl)-2-methylbenzonitrile

Cat. No. B1405464
M. Wt: 222.24 g/mol
InChI Key: MGJUIKRXVZTIJJ-UHFFFAOYSA-N
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Patent
US08519134B2

Procedure details

A mixture of 1a (430 mg, 1.769 mmol), 3-bromo-4-pyridinecarboxaldehyde (299 mg, 1.608 mmol), sodium carbonate (2N in water, 1.608 mL, 3.22 mmol), bis(triphenylphosphine)palladium(II) chloride (28.2 mg, 0.040 mmol) in DMF (6.432 mL) was heated to 100° C. for 2 hrs. The mixture was quenched with saturated NaHCO3 and extracted with EtOAc two times, dried over magnesium sulfate, filtered and concentrated. The residue was purified via Biotage (0-50% EtOAc/heptane; 25M column) giving compound 1b as white solid (280 mg, 78%). LC-MS (M+1) 223.1, t=1.28 min.
Name
Quantity
430 mg
Type
reactant
Reaction Step One
Quantity
299 mg
Type
reactant
Reaction Step One
Quantity
1.608 mL
Type
reactant
Reaction Step One
Name
Quantity
6.432 mL
Type
solvent
Reaction Step One
Quantity
28.2 mg
Type
catalyst
Reaction Step One
Yield
78%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:9]=[C:8](B2OC(C)(C)C(C)(C)O2)[CH:7]=[CH:6][C:3]=1[C:4]#[N:5].Br[C:20]1[CH:21]=[N:22][CH:23]=[CH:24][C:25]=1[CH:26]=[O:27].C(=O)([O-])[O-].[Na+].[Na+]>CN(C=O)C.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[CH:26]([C:25]1[CH:24]=[CH:23][N:22]=[CH:21][C:20]=1[C:8]1[CH:7]=[CH:6][C:3]([C:4]#[N:5])=[C:2]([CH3:1])[CH:9]=1)=[O:27] |f:2.3.4,^1:41,60|

Inputs

Step One
Name
Quantity
430 mg
Type
reactant
Smiles
CC1=C(C#N)C=CC(=C1)B1OC(C(O1)(C)C)(C)C
Name
Quantity
299 mg
Type
reactant
Smiles
BrC=1C=NC=CC1C=O
Name
Quantity
1.608 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
6.432 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
28.2 mg
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was quenched with saturated NaHCO3
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc two times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified via Biotage (0-50% EtOAc/heptane; 25M column)

Outcomes

Product
Name
Type
product
Smiles
C(=O)C1=C(C=NC=C1)C1=CC(=C(C#N)C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 280 mg
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.